
4,4-Dimethylcyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcyclopentane-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a cycloalkane derivative where the cyclopentane ring is substituted with two methyl groups at the 4th position and two hydroxyl groups at the 1st and 2nd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.
Applications De Recherche Scientifique
4,4-Dimethylcyclopentane-1,2-diol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Mécanisme D'action
The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,2-diol: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclopentane-1,2-diol: Contains only one methyl group, leading to variations in reactivity and stability.
Cyclohexane-1,2-diol: A six-membered ring analogue with different steric and electronic effects.
Uniqueness
4,4-Dimethylcyclopentane-1,2-diol is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity, stability, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .
Propriétés
Numéro CAS |
70197-54-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4,4-dimethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
KGUCQDAECKHULR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(C1)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
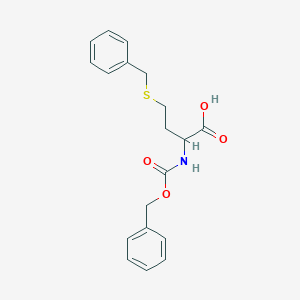
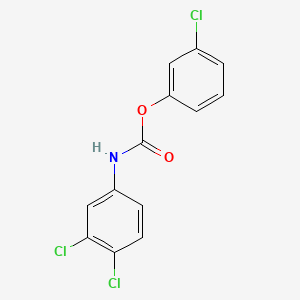
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

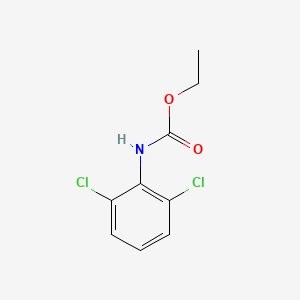
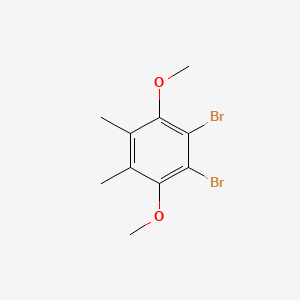
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

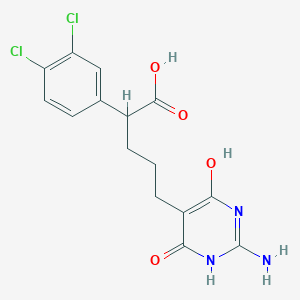
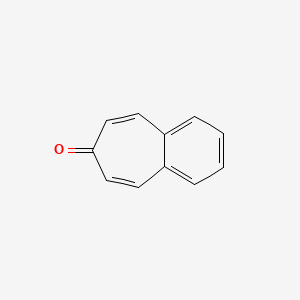
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

